molecular formula C10H14N2O2S B2501383 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide CAS No. 1788976-17-9

5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide

Cat. No. B2501383
CAS RN: 1788976-17-9
M. Wt: 226.29
InChI Key: PYHOSVJXCWPVCG-UHFFFAOYSA-N
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Description

The compound "5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involves the use of IR, NMR, and mass spectra to investigate the structures of the synthesized compounds . Another method includes the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate to produce N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides . Additionally, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides has been used to synthesize 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of stereogenic centers leading to the formation of diastereoisomeric pairs. The configurations of these centers can be assigned based on NMR analysis, including 1H NMR and 2D NOESY experiments . X-ray diffraction studies are also employed to confirm the regioisomeric products and to analyze the crystal structure of synthesized compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the reaction of N-substituted ethylxanthogen-acetamides with carbon disulfide under basic conditions followed by alkylation can yield different thiazole derivatives . The Hantzsch reaction scheme is another pathway where N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas to produce 2,5-diamino-1,3-thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's polarity, solubility, and reactivity. The antimicrobial activity of some thiazole derivatives has been observed, indicating their potential in pharmaceutical applications . The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on thiazole derivatives has demonstrated their importance in synthetic chemistry, offering versatile intermediates for creating a wide array of compounds. For example, studies have shown the formation of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-allyl-l, 3-thiazol-5(4H)-ones, highlighting thiazoles' reactivity and potential for generating bioactive molecules (Jenny & Heimgartner, 1989).

Antimicrobial Activity

Thiazole compounds have been explored for their antimicrobial properties, with several studies synthesizing new thiazole derivatives and evaluating their efficacy against various microbial strains. Such research underscores the potential of thiazole-based compounds in developing new antibacterial and antifungal agents, which could be applicable for 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide if similar structural analogues exhibit these properties (Raval et al., 2012).

Potential in Drug Discovery

The structural motifs present in thiazole derivatives have been investigated for their drug discovery potential, including their role in synthesizing compounds with antitumor, anti-inflammatory, and analgesic activities. This indicates a broad spectrum of biomedical applications for thiazole-based compounds, suggesting possible research directions for 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide in drug development (Abu‐Hashem et al., 2020).

Supramolecular Chemistry

Thiazole derivatives have also found applications in supramolecular chemistry, where their ability to form gelators and engage in non-covalent interactions has been explored. This area of research opens up possibilities for using thiazole compounds in material science and engineering, potentially including 5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide (Yadav & Ballabh, 2020).

properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-5-9(12-15-7)10(13)11-6-8-3-2-4-14-8/h5,8H,2-4,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHOSVJXCWPVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide

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